BenchChemオンラインストアへようこそ!

RP-1

Staphylococcus aureus kinocidin membrane permeabilization

RP-1 is a synthetic 18-amino-acid cationic antimicrobial peptide (CAS 239114-03-5, molecular weight 2162.75 Da) modeled on the conserved C-terminal α-helical microbicidal domain of human platelet factor-4 (CXCL4) kinocidins. The peptide exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Salmonella typhimurium, Escherichia coli), and fungi (Candida albicans).

Molecular Formula
Molecular Weight
Cat. No. B1575958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RP-1 Antimicrobial Peptide Procurement Guide: A Synthetic Kinocidin Congener for Infectious Disease Research


RP-1 is a synthetic 18-amino-acid cationic antimicrobial peptide (CAS 239114-03-5, molecular weight 2162.75 Da) modeled on the conserved C-terminal α-helical microbicidal domain of human platelet factor-4 (CXCL4) kinocidins. The peptide exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Salmonella typhimurium, Escherichia coli), and fungi (Candida albicans) [1]. RP-1 belongs to the kinocidin family of host defense peptides that integrate direct microbicidal activity with immunomodulatory functions. Unlike natural templates, RP-1 is a minimal synthetic congener engineered to recapitulate the essential antimicrobial determinants of the native molecule while eliminating off-target chemoattractant domains [2].

Why RP-1 Cannot Be Substituted with Generic Antimicrobial Peptides in Research and Development


Antimicrobial peptides sharing the kinocidin structural class exhibit profoundly divergent efficacy profiles governed by sequence-specific determinants of target selectivity, context-dependent activity, and mechanism of action. RP-1 demonstrates pH-dependent pathogen selectivity that is not observed with its natural template tPMP-1: RP-1 exerts maximal antibacterial activity at pH 7.5 while switching to maximal anticandidal efficacy at pH 5.5, a context-responsive behavior absent from many linear α-helical AMPs [1]. Furthermore, single-residue modifications produce analogs (e.g., AA-RP-1) with distinct membrane-disruption kinetics and in vivo antileishmanial profiles, underscoring that the precise sequence of RP-1—not merely its helical cationic scaffold—dictates its functional signature [2]. Substitution with generic cathelicidins, magainins, or even closely related CXCL4-derived peptides without verifying these specific performance characteristics risks compromising experimental reproducibility and misattributing negative results to the compound class rather than to the specific molecular entity.

RP-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


RP-1 Matches tPMP-1 Staphylocidal Efficacy While Enabling Synthetic Scalability

In a direct head-to-head comparison against native thrombin-induced platelet microbicidal protein 1 (tPMP-1) using isogenic S. aureus strain pairs, RP-1 demonstrated statistically equivalent MIC values while achieving comparable killing kinetics. At 50 μg/mL RP-1, survival of the susceptible strain ISP479C was reduced to ~30% versus control at 120 min (P < 0.05), with >95% membrane permeabilization and >90% inhibition of DNA and RNA synthesis [1]. The resistant strain ISP479R showed ~90% survival under identical conditions, paralleling the differential activity profile of native tPMP-1. This establishes RP-1 as a functionally validated synthetic surrogate that precisely recapitulates the antimicrobial mechanisms of the natural template while offering the practical advantages of chemical synthesis: batch-to-batch consistency, elimination of biological source variability, and scalability absent from platelet-derived tPMP-1 [1].

Staphylococcus aureus kinocidin membrane permeabilization

AA-RP-1 Exhibits Divergent Membrane-Disruption Kinetics from RP-1 Against Leishmania

Comparative evaluation of RP-1 and its single-residue variant AA-RP-1 against Leishmania major promastigotes revealed distinct temporal patterns of membrane perturbation. After 15 min of exposure, AA-RP-1 induced significantly higher levels of dual annexin V+/PI+ staining compared to RP-1, indicating more rapid and extensive plasma membrane disruption [1]. At 24 h post-treatment, AA-RP-1 generated a greater proportion of annexin V+/PI− cells (consistent with early-stage apoptosis-like death) than RP-1. Both peptides achieved micromolar-range growth inhibition, but AA-RP-1 consistently showed qualitatively different morphological outcomes, including pronounced parasite clumping not observed with RP-1 [1]. In a murine model of experimental visceral leishmaniasis, both peptides demonstrated significant in vivo antileishmanial activity after intravenous administration, with distinct efficacy magnitudes, confirming that the RP-1 scaffold supports tunable structure-activity optimization without abolishing in vivo performance [1].

Leishmania visceral leishmaniasis membrane disruption

Ferrocene Conjugation to RP-1 (Fc-RP1) Enhances Antibacterial Potency 4-Fold Against Gram-Positive Bacteria

Covalent conjugation of ferrocene to the N-terminus of RP-1 (producing Fc-RP1) yielded a 4.5-fold improvement in minimum inhibitory concentration (MIC) against Streptococcus agalactiae: RP-1 MIC = 4.3 μmol/L versus Fc-RP1 MIC = 0.96 μmol/L [1]. Against Enterococcus faecalis, Fc-RP1 achieved MIC = 7.9 μmol/L, while activity against E. coli (MIC = 3.9 μmol/L) and S. aureus (MIC = 3.9 μmol/L) was also preserved [1]. Critically, Fc-RP1 demonstrated anti-amastigote activity against Leishmania amazonensis with IC50 = 0.25 μmol/L, representing a 2.5-fold improvement in selectivity index compared to the clinical comparator amphotericin B (IC50 = 0.63 μmol/L) [1]. No significant cytotoxicity was observed against HaCaT keratinocytes at concentrations up to 500 μg/mL for either RP-1 or Fc-RP1, indicating that ferrocene modification enhances antimicrobial potency without introducing mammalian cell toxicity [1]. Circular dichroism confirmed that both RP-1 and Fc-RP1 retain disordered structures in PBS, suggesting that potency gains arise from ferrocene-mediated membrane interactions rather than conformational stabilization [1].

antibacterial peptide conjugates ferrocene MIC improvement

RP-1 Exhibits pH-Programmable Pathogen Selectivity Absent from Many Linear AMPs

RP-1 antimicrobial efficacy was systematically evaluated against isogenic susceptible (S) and resistant (R) strain pairs of Salmonella typhimurium, Staphylococcus aureus, and Candida albicans at pH 5.5 and 7.5 using standardized zone-of-inhibition assays [1]. RP-1 exhibited maximal antibacterial activity at pH 7.5: against S. typhimurium STS, zone diameters measured 15.5±0.4 mm at pH 7.5 versus 14.0±0.7 mm at pH 5.5; against S. aureus SAS, 13.3±0.8 mm at pH 7.5 versus 7.0±0.9 mm at pH 5.5 (P ≤ 0.05) [1]. In stark contrast, RP-1 displayed maximal anticandidal efficacy at pH 5.5: C. albicans CAS zone diameter 9.1±0.3 mm at pH 5.5 versus 6.1±3.2 mm at pH 7.5 [1]. Importantly, at pH 7.5, no significant difference was observed between susceptible and resistant strains for any organism, whereas pH 5.5 unmasked differential susceptibility between S and R phenotypes [1]. Surface plasmon resonance and molecular dynamics simulations confirmed greater RP-1 avidity and penetration of bacterial lipid systems at pH 7.5, concordant with the organism-specific efficacy data [1]. This pH-programmable selectivity is a distinctive feature not uniformly shared by magainin-2, LL-37, or other widely used linear α-helical AMPs when tested under identical pH-differential conditions [1].

pH-dependent antimicrobial activity Candida albicans Salmonella typhimurium

RP-1 Retains Antimicrobial Activity in Human Blood, Plasma, and Serum—a Host-Mimetic Advantage Over Artificial Media-Only AMPs

Unlike many antimicrobial peptides whose activity is abrogated in complex biological matrices, RP-1 exerts direct, highly potent, and durable antimicrobial activity on a serum-resistant Escherichia coli isolate in human blood, plasma, and serum [1]. Critically, the antimicrobial activity of RP-1 was logarithmically amplified in these biomatrices compared to standard artificial media such as Mueller-Hinton broth (MHB), where activity was minimal [1]. This biomatrix amplification phenomenon was also observed in the 2006 Antimicrobial Agents and Chemotherapy study, which noted that standard CLSI MHB conditions impeded the antimicrobial activities of both RP-1 and tPMP-1, necessitating the use of MEM-based assay systems to detect their true potency [2]. The logarithmic enhancement of RP-1 activity in host-representative conditions—rather than mere retention—distinguishes it from AMPs such as magainin-2, whose activity is typically attenuated in serum due to protein binding and proteolytic degradation. This property positions RP-1 as a kinocidin-mimetic optimized for function in cognate host defense contexts, making it a preferred tool for studies where in vitro-to-in vivo translatability of antimicrobial efficacy is paramount [1].

serum-resistant antimicrobial peptide host-mimetic conditions Escherichia coli

RP-1 Peptide Scaffold Demonstrates Orthogonal Structure-Activity Tunability Without Cytotoxicity Trade-Off

Independent modification studies confirm that the RP-1 scaffold accommodates diverse chemical derivatization strategies without incurring mammalian cytotoxicity. Fc-RP1 (ferrocene conjugate) and RP-1 both showed no significant activity against HaCaT human keratinocyte cells at the highest concentration tested (500 μg/mL) [1]. Similarly, AA-RP-1 (single-residue variant) retains in vivo antileishmanial efficacy without reported toxicity in murine models at therapeutic doses [2]. These findings collectively demonstrate that the RP-1 core sequence provides a benign mammalian cytotoxicity profile that is robust to both N-terminal organometallic conjugation and internal residue substitution, a property not universally shared among α-helical AMP scaffolds where single-residue changes can dramatically alter hemolytic activity (e.g., melittin analogs) [1]. This orthogonal tunability—where antimicrobial potency can be enhanced via chemical modification without simultaneously elevating toxicity—makes RP-1 a strategically advantageous starting scaffold for medicinal chemistry campaigns focused on anti-infective peptide optimization.

structure-activity relationship antimicrobial peptide engineering cytotoxicity screening

RP-1 Optimal Procurement and Application Scenarios in Antimicrobial Research


Staphylococcus aureus Mechanism-of-Action Studies Requiring a Synthetic tPMP-1 Surrogate

Investigators studying staphylocidal mechanisms of platelet kinocidins can procure RP-1 as a chemically defined, batch-consistent synthetic replacement for native tPMP-1. RP-1 recapitulates the dual mechanism of membrane permeabilization (>95% at 50 μg/mL against susceptible S. aureus) and intracellular macromolecular synthesis inhibition (>90% inhibition of DNA and RNA synthesis) with MIC equivalence to the natural template [1]. This eliminates the logistical burden and biological variability of platelet-derived protein purification while preserving the full mechanistic signature of the native molecule, enabling reproducible dose-response and time-course studies that can be directly compared to historical tPMP-1 datasets [1].

pH-Dependent Host-Pathogen Interaction Studies Across Anatomical Niches

RP-1 is uniquely suited for experiments modeling antimicrobial peptide function in anatomically distinct pH environments. Its demonstrated pH-programmable selectivity—maximal antibacterial activity at pH 7.5 (bloodstream, interstitial fluid) and maximal anticandidal activity at pH 5.5 (skin surface, vaginal mucosa, phagolysosomes)—enables researchers to study how host defense peptides may be evolutionarily optimized for specific anatomical compartments [1]. Investigators can deploy RP-1 in parallel pH-condition experiments to dissect how local tissue pH influences therapeutic peptide efficacy, a research question not addressable with pH-insensitive AMPs [1].

Anti-Infective Peptide Lead Optimization Using RP-1 as a Validated Starting Scaffold

For medicinal chemistry programs pursuing novel anti-infective peptides, RP-1 offers a well-characterized starting scaffold with documented tolerability to chemical modification. The ferrocene conjugate Fc-RP1 demonstrates that N-terminal derivatization can enhance antibacterial potency by 4.5-fold (MIC reduction from 4.3 to 0.96 μmol/L against S. agalactiae) without introducing mammalian cytotoxicity up to 500 μg/mL [1]. Similarly, the single-residue variant AA-RP-1 confirms that internal sequence modifications yield tunable membrane-disruption kinetics while preserving in vivo efficacy in a murine visceral leishmaniasis model [2]. These orthogonal demonstrations of scaffold plasticity support RP-1 procurement as a foundational compound for structure-activity relationship (SAR) campaigns aimed at developing next-generation anti-infective peptides with optimized potency, selectivity, and pharmacokinetic profiles.

In Vitro-to-In Vivo Translational Studies Leveraging Biomatrix-Amplified Activity

RP-1's unique property of logarithmic activity amplification in human blood, plasma, and serum—coupled with its retained in vivo efficacy after intravenous administration in murine infection models—makes it an exceptional tool for translational research aimed at bridging the in vitro-to-in vivo efficacy gap that commonly undermines AMP development programs [1]. Researchers can use RP-1 as a positive control or reference compound when developing novel peptides intended for systemic administration, benchmarking candidate compounds against a peptide with established biomatrix-compatible activity and in vivo proof-of-concept across both bacterial (S. aureus) and protozoal (Leishmania) infection models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RP-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.